Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as the furan-2-ylformamide and the 4-methylpiperazine derivatives, followed by their coupling with the trifluoromethylated ethyl propanoate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(FURAN-2-YL)PROPIONATE: A simpler analog with a similar furan ring but lacking the trifluoromethyl and piperazine groups.
3,3,3-TRIFLUORO-2-(FURAN-2-YL)PROPANOIC ACID: Contains the trifluoromethyl and furan groups but lacks the piperazine moiety.
4-METHYLPIPERAZINE: Contains the piperazine group but lacks the trifluoromethyl and furan groups.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and piperazine moieties provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C15H21F3N4O4 |
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Molecular Weight |
378.35 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[(4-methylpiperazin-1-yl)amino]propanoate |
InChI |
InChI=1S/C15H21F3N4O4/c1-3-25-13(24)14(15(16,17)18,19-12(23)11-5-4-10-26-11)20-22-8-6-21(2)7-9-22/h4-5,10,20H,3,6-9H2,1-2H3,(H,19,23) |
InChI Key |
VVHXASPKFUVYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CO1)NN2CCN(CC2)C |
Origin of Product |
United States |
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